Lnt (oligosaccharide)

Description

Overview of Human Milk Oligosaccharides (HMOs) as Complex Glycans

Human Milk Oligosaccharides (HMOs) are a diverse family of complex glycans that are unique to human breast milk. eversyn.de They represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. eversyn.demdpi.comwikipedia.orgnih.gov The concentration of HMOs is highest in colostrum, ranging from 20 to 25 grams per liter, and is about 10 to 15 grams per liter in mature milk. mdpi.commdpi.comfirststepsnutrition.org

Structurally, HMOs are composed of five fundamental monosaccharides: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (SA). nih.govtandfonline.com Nearly all HMOs are built upon a lactose core at their reducing end. nih.govoup.com To date, over 200 distinct HMO structures have been identified, showcasing their immense diversity. eversyn.defirststepsnutrition.orgtandfonline.comresearchgate.net

HMOs can be broadly categorized into three main groups based on their composition. mdpi.com

| HMO Category | Description | Relative Abundance in Secretor Women's Milk |

| Neutral Fucosylated HMOs | Contain one or more fucose units. | 35–50% mdpi.com |

| Neutral Non-fucosylated HMOs | Lack a fucose component. | 42–55% mdpi.com |

| Acidic Sialylated HMOs | Contain sialic acid, which can be further divided into acidic non-fucosylated and acidic fucosylated HMOs. | 12–14% mdpi.commdpi.com |

Humans lack the necessary enzymes to digest HMOs, meaning these complex sugars have no direct caloric value for an infant and function as a dietary fiber. wikipedia.orgnih.gov Instead, they serve crucial biological roles, acting as prebiotics to selectively nourish beneficial gut bacteria, supporting the development of the infant immune system, and inhibiting the adhesion of pathogens. eversyn.deoup.comwikipedia.orgmedchemexpress.com

Significance of Lacto-N-tetraose as a Core Human Milk Oligosaccharide Structure

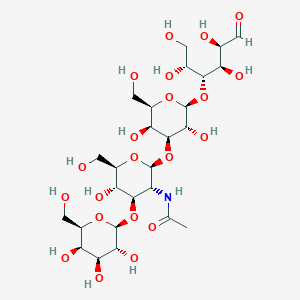

Lacto-N-tetraose (LNT) is a tetrasaccharide, meaning it is composed of four monosaccharide units. wikipedia.orglayerorigin.com It is recognized as a significant and dominant core structure among the vast array of human milk oligosaccharides. tandfonline.commedchemexpress.comnih.gov The structure of LNT consists of a linear chain of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose. wikipedia.orgfood.gov.uk

LNT is classified as a type I chain oligosaccharide, which is characterized by a β(1→3) linkage at the non-reducing end. wikipedia.org This distinguishes it from its isomer, lacto-N-neotetraose (LNnT), a type II chain with a β(1→4) linkage. wikipedia.org LNT and its derivatives are highly prevalent, constituting more than half of all HMOs. layerorigin.com As a foundational structure, LNT is ubiquitous in human milk and serves as a building block for longer, more complex HMOs and many glycolipids. researchgate.netnih.gov

The biological importance of LNT is closely linked to its prebiotic properties. It selectively promotes the growth of beneficial gut bacteria, most notably Bifidobacterium longum subspecies infantis. wikipedia.orgchr-hansen.com This bacterium possesses the specific enzymes required to break down LNT for its own metabolism, giving it a competitive advantage in the infant gut. wikipedia.org

| Property | Description |

| IUPAC Name | β-D-galactosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose wikipedia.org |

| Molecular Formula | C₂₆H₄₅NO₂₁ wikipedia.orgfood.gov.uktga.gov.au |

| Molecular Mass | 707.63 g/mol food.gov.uk |

| CAS Number | 14116-68-8 wikipedia.orgfood.gov.uktga.gov.au |

| Structure Type | Type I chain oligosaccharide wikipedia.org |

Historical Perspectives and Evolution of LNT Research

The journey to understanding LNT began with early pediatric observations around the turn of the 20th century. researchgate.net Scientists noted distinct differences in the gut microbiota of breastfed infants compared to those who were formula-fed, hinting at a unique component in human milk. researchgate.net

A significant breakthrough occurred in the 1930s with the identification of a specific carbohydrate fraction in human milk, termed "gynolactose," which catalyzed the field of HMO research. researchgate.net The subsequent decades saw the isolation and characterization of individual HMOs. The first HMO structure, lacto-N-fucopentaose I, was identified in 1954. layerorigin.com The structure of Lacto-N-tetraose was first reported in 1956, and by 1965, a total of 14 distinct HMO structures had been described by researchers. nih.govlayerorigin.com

Research efforts from the 1950s onward increasingly focused on the functional roles of HMOs, particularly their role as the "bifidus factor" responsible for promoting the growth of Bifidobacteria. researchgate.net The evolution of LNT research has been propelled by technological advancements, especially in the 2000s with the advent of sophisticated analytical techniques like mass spectrometry. layerorigin.com Given the difficulty of isolating pure, homogenous LNT from human milk, significant research has been directed towards developing methods for its chemical and enzymatic synthesis. wikipedia.orgresearchgate.netnih.govrsc.org This has been crucial for enabling detailed functional studies and led to the first commercial launch of a synthesized HMO in 2015. layerorigin.com

| Year/Period | Key Milestone |

| c. 1900 | Pediatricians observe differences in the fecal microbiota of breastfed vs. bottle-fed infants. researchgate.net |

| c. 1930 | The human milk carbohydrate fraction "gynolactose" is identified, initiating HMO research. researchgate.net |

| 1954 | The first HMO, lacto-N-fucopentaose I, is discovered by Karl Meyer. layerorigin.com |

| 1956 | The structure of Lacto-N-tetraose (LNT) is reported. nih.gov |

| 1950s-1970s | Research focuses on identifying HMOs as the "bifidus factor" promoting bifidobacterial growth. researchgate.net |

| 1980s | More HMOs, including LNT, are identified by various research groups. layerorigin.com |

| 2000s | Advances in analytical technology, such as mass spectrometry, facilitate more detailed study of HMOs. layerorigin.com |

| 2015 | The first commercially available synthesized HMO (2'-fucosyllactose) is launched. layerorigin.com |

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIPEGYTBGEPJN-TYWGMFGMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14116-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-tetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014116688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTO-N-TETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46XNQ2LX59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Characterization and Analysis of Lacto N Tetraose

Chromatographic Techniques for LNT Separation and Quantification

Chromatography is a cornerstone of LNT analysis, allowing for its separation from complex biological matrices and isomeric forms. Various chromatographic modes are employed, each offering unique advantages in terms of selectivity and resolution.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the quantification of underivatized carbohydrates, including LNT. This method leverages the weakly acidic nature of sugar hydroxyl groups, which can be ionized at high pH, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides a highly sensitive and direct means of detection without the need for derivatization.

A validated method for the simultaneous determination of six HMOs, including LNT, in infant formula and adult nutritional products utilizes HPAEC-PAD. nih.govoup.comresearchgate.net This approach has demonstrated high precision, with relative standard deviations for repeatability (RSDr) ranging from 0.0068% to 4.8%, and excellent accuracy, with spike recovery results between 89.4% and 109%. nih.gov The method is capable of separating LNT from other common carbohydrates found in these products, such as lactose (B1674315), sucrose, and galactooligosaccharides (GOS). nih.govresearchgate.net

In a study investigating the metabolic fates of HMOs, HPAEC-PAD was employed for the absolute quantification of these oligosaccharides in human milk and infant fecal samples. nih.gov The chromatographic separation was achieved using a CarboPac PA-1 column with a gradient elution of sodium acetate (B1210297) in sodium hydroxide. nih.govacs.org

Table 1: HPAEC-PAD Method Parameters for LNT Analysis

| Parameter | Value |

| Column | CarboPac PA-1 (250 mm × 2 mm ID) with CarboPac PA guard column (25 mm × 2 mm ID) nih.govacs.org |

| Column Temperature | 20 °C nih.govacs.org |

| Flow Rate | 0.3 mL/min nih.govacs.org |

| Mobile Phase A | 0.1 M NaOH nih.govacs.org |

| Mobile Phase B | 1 M NaOAc in 0.1 M NaOH nih.govacs.org |

| Gradient | 0-10% B over 10 min nih.govacs.org |

| Detection | Pulsed Amperometric Detection (PAD) nih.govacs.org |

Hydrophilic-Interaction Liquid Chromatography (HILIC) Applications for LNT Analysis

Hydrophilic-Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. nih.gov This technique is particularly well-suited for the separation of polar compounds like LNT that are poorly retained in reversed-phase chromatography. nih.govchromatographyonline.com The retention mechanism in HILIC is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

HILIC coupled with mass spectrometry has been successfully applied to the analysis of various HMOs, including LNT. masonaco.org In one such method, a HILIC-OH5 column was used with a linear gradient of acetonitrile (B52724) and water containing ammonium (B1175870) formate (B1220265). masonaco.org While complete chromatographic separation of all HMO isomers was not achieved, the distinct MS/MS spectra of the co-eluting isomers allowed for their individual identification and quantification. masonaco.org

Table 2: HILIC Method Parameters for HMO Analysis Including LNT

| Parameter | Value |

| Column | HILIC-OH5 (2.1 × 150 mm, 2.7 µm) masonaco.org |

| Mobile Phase A | Water with 20 mM ammonium formate pH 4.3 masonaco.org |

| Mobile Phase B | Acetonitrile masonaco.org |

| Gradient | Linear gradient of solvent B/solvent A masonaco.org |

| Detection | Mass Spectrometry (MS) masonaco.org |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) in LNT Studies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. tosohbioscience.com While native oligosaccharides like LNT are highly polar and thus have limited retention in RP-HPLC, this technique can be employed for their analysis following derivatization. researchgate.netnih.gov Derivatization with a hydrophobic, chromophoric, or fluorophoric tag enhances the retention of the oligosaccharide on the reversed-phase column and facilitates its detection by UV or fluorescence detectors. researchgate.net

For instance, a method for the determination of lactose, the core component of LNT, was developed using RP-HPLC with UV detection after derivatization with aminobenzoic acid. etsu.eduetsu.edu This approach utilized a C8 stationary phase and a mobile phase consisting of a methanol-water mixture. etsu.edu Although not directly applied to LNT, this principle of derivatization followed by RP-HPLC analysis is a viable strategy for LNT quantification in various samples.

Capillary Electrophoresis (CE) for LNT Separation and Isomer Distinction

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. In the context of oligosaccharide analysis, CE, particularly Capillary Gel Electrophoresis (CGE), offers excellent resolution for separating isomers that are often difficult to distinguish by other chromatographic methods. nih.gov The separation in CGE is based on the hydrodynamic volume to charge ratio of the analytes as they migrate through a gel matrix within the capillary. nih.govbjko.com.cn

CGE has been successfully applied for the in-process analytical control of LNT production. nih.gov This method allows for the monitoring of the decrease in lactose levels and the corresponding increase in LNT during the manufacturing process, enabling the precise determination of the reaction endpoint. nih.gov For the analysis of fucosylated isomers, the addition of a borate (B1201080) complex can be used to enhance the separation efficiency. nih.gov

Table 3: Key Features of CE for LNT Analysis

| Feature | Description |

| High Resolution | Capable of separating closely related isomers of LNT. nih.gov |

| Reproducibility | Excellent migration time and peak area reproducibility, with average RSDs of 0.26% and 3.56%, respectively. nih.gov |

| Speed | Rapid analysis times, often within a couple of minutes. nih.gov |

| Application | Suitable for in-process control during the manufacturing of LNT. nih.gov |

Porous Graphitized Carbon (PGC) Chromatography in LNT Profiling

Porous Graphitized Carbon (PGC) chromatography provides a unique separation mechanism based on the interaction of analytes with the flat, polarizable surface of the graphitic carbon. PGC is particularly effective in separating structurally related compounds, including isomers of oligosaccharides like LNT. researchgate.netnih.govfrontiersin.org The retention on PGC is influenced by the analyte's size, shape, and the spatial arrangement of its polar functional groups.

PGC liquid chromatography coupled with mass spectrometry (PGC-LC-MS) is a powerful tool for the comprehensive profiling of HMOs. nih.gov This technique can separate over 200 different HMO structures and has been widely used in the analysis of human and primate milk samples. nih.gov The strong separation capability of PGC columns can even lead to the separation of α- and β-anomers, which can be avoided by chemical reduction of the oligosaccharides prior to analysis. nih.gov The use of PGC in solid-phase extraction (SPE) is also common for cleaning up samples by removing interferences like salts, monosaccharides, and lactose. nih.govmdpi.com

Mass Spectrometry-Based Approaches for LNT Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of oligosaccharides, providing information on molecular weight, monosaccharide composition, sequence, and linkage. nih.gov When coupled with a separation technique like liquid chromatography, MS offers a highly sensitive and specific method for the detailed analysis of complex mixtures of HMOs, including LNT. nih.govproquest.com

Tandem mass spectrometry (MS/MS) is particularly valuable for obtaining detailed structural information. nih.gov In MS/MS, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns provide insights into the structure of the original molecule. Collision-Induced Dissociation (CID) is a commonly used fragmentation technique that can generate glycosidic and some cross-ring cleavages, which are useful for determining the monosaccharide sequence. nih.govnih.gov

The structural elucidation of LNT and its isomers can be achieved through careful analysis of their MS/MS spectra. For example, the fragmentation of sialyllacto-N-tetraose isomers can produce unique product ions that allow for the differentiation of α-2,3- versus α-2,6-linked sialic acid residues. nih.gov Similarly, distinct fragmentation patterns can help distinguish between different fucosylated isomers of LNT. nih.gov

Table 4: Common Mass Spectrometry Techniques for LNT Analysis

| Technique | Application |

| MALDI-TOF-MS | Rapid profiling of HMOs and determination of molecular weights. nih.gov |

| LC-ESI-MS | Coupling of liquid chromatography with electrospray ionization mass spectrometry for separation and sensitive detection of LNT. nih.gov |

| MS/MS (e.g., CID) | Structural elucidation through fragmentation analysis, providing information on monosaccharide sequence and linkage. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for LNT Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of LNT, offering both separation of isomers and sensitive detection. The separation of LNT from its isomers, most notably Lacto-N-neotetraose (LNnT), is a significant analytical challenge due to their identical mass. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly utilized to achieve the necessary resolution.

Different stationary phases are employed to facilitate the separation of these polar, non-chromophoric molecules. Porous graphitized carbon (PGC) columns are highly effective for resolving complex mixtures of HMOs, including the separation of LNT and LNnT. nih.govresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) is another widely used technique that separates compounds based on their polarity. masonaco.orgfrontiersin.org The choice of mobile phase, typically a mixture of water and acetonitrile with additives like formic acid or ammonium formate, is optimized to enhance separation and ionization efficiency. researchgate.netfrontiersin.org

Mass spectrometry detection provides high sensitivity and specificity. By monitoring the mass-to-charge ratio (m/z) of LNT, which has a chemical formula of C26H45NO21 and a monoisotopic mass of 707.2797 Da, it can be selectively detected in complex biological matrices. wikipedia.org Quantitative analysis of LNT is often performed using LC-MS by creating calibration curves with commercially available standards. masonaco.org

Table 1: LC-MS Parameters for LNT Analysis

| Parameter | Description | Reference |

| Chromatography | Porous Graphitized Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govmasonaco.org |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., formic acid, ammonium formate) | researchgate.netfrontiersin.org |

| Mass Spectrometer | Quadrupole-Time-of-Flight (Q-TOF), Orbitrap | nih.govmasonaco.org |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | masonaco.org |

| m/z for [M+H]+ | 708.287 | nih.gov |

Tandem Mass Spectrometry (MS/MS) for LNT Fragmentation and Linkage Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of LNT, particularly for distinguishing it from its isomers through the analysis of fragmentation patterns. In an MS/MS experiment, the precursor ion corresponding to LNT is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques to generate product ions. nih.gov

The resulting fragmentation spectrum is characteristic of the molecule's structure, including the sequence of monosaccharides and the linkages between them. While glycosidic cleavages provide information about the monosaccharide sequence, cross-ring cleavages are crucial for determining the linkage positions. nih.govnih.gov For instance, the fragmentation patterns of LNT and LNnT differ due to the β1-3 versus β1-4 linkage between the terminal galactose and N-acetylglucosamine residues. wikipedia.org

Different fragmentation methods, such as higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD), can provide complementary structural information. nih.govnih.gov The analysis of these fragmentation patterns allows for the confident identification of LNT and the characterization of its specific glycosidic linkages.

Table 2: Key Fragment Ions in MS/MS of LNT

| Precursor Ion (m/z) | Fragment Ion (m/z) | Annotation | Significance | Reference |

| 708.287 [M+H]+ | 546.230 | Y-ion (loss of terminal Gal) | Confirms terminal galactose | researchgate.net |

| 708.287 [M+H]+ | 384.173 | Y-ion (loss of Gal-GlcNAc) | Indicates internal disaccharide | researchgate.net |

| 708.287 [M+H]+ | 204.086 | B-ion (GlcNAc oxonium ion) | Presence of N-acetylglucosamine | researchgate.net |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) in LNT Profiling

Matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF-MS) is a high-throughput technique well-suited for the rapid profiling of complex mixtures of HMOs, including LNT. nih.govnih.gov In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF-MS provides a rapid assessment of the monosaccharide composition of the oligosaccharides present in a sample. nih.gov While it generally does not separate isomers, it can quickly identify the presence of tetrasaccharides with the composition of LNT (Hex4HexNAc1). mdpi.com For more detailed structural information, MALDI-TOF can be coupled with tandem mass spectrometry (MS/MS) to perform fragmentation analysis on selected ions. mdpi.com Permethylation of the oligosaccharides prior to analysis can improve sensitivity and provide more informative fragmentation spectra. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for LNT Isomer Separation

Ion mobility spectrometry-mass spectrometry (IM-MS) has emerged as a powerful technique for the separation of glycan isomers, including LNT and LNnT. nih.govnih.gov IM-MS separates ions in the gas phase based on their size, shape, and charge. This additional dimension of separation, orthogonal to both liquid chromatography and mass spectrometry, can resolve isomers that are difficult to separate by other means.

In IM-MS, ions are passed through a drift tube filled with a neutral buffer gas. The time it takes for an ion to traverse the tube (its drift time) is related to its collision cross-section (CCS), which is a measure of its three-dimensional shape. nih.gov LNT and its isomers, having different glycosidic linkages, adopt slightly different conformations in the gas phase, resulting in distinct CCS values. This allows for their separation and individual characterization. The use of trapped ion mobility spectrometry (TIMS) can further enhance the resolution of this separation. nih.gov

Table 3: Collision Cross-Section (CCS) Values for LNT Isomers

| Isomer | Adduct | CCS (Ų) | Technique | Reference |

| Lacto-N-tetraose (LNT) | [M+Na]+ | 258.9 | TIMS-TOF MS | nih.gov |

| Lacto-N-neotetraose (LNnT) | [M+Na]+ | 256.5 | TIMS-TOF MS | nih.gov |

All-Ion Fragmentation LC-ESI-IM-MS for Comprehensive LNT Profiling

A recently developed and highly advanced methodology for the comprehensive analysis of HMOs is all-ion fragmentation (AIF) liquid chromatography-electrospray ionization-ion mobility-mass spectrometry (LC-ESI-IM-MS). acs.orgnih.gov This four-dimensional approach combines high-resolution LC separation, ion mobility, and high-resolution mass spectrometry with a data-independent acquisition strategy (AIF) where all ions are fragmented.

This comprehensive workflow allows for the simultaneous identification and relative quantification of a large number of HMOs, including the in-depth characterization of LNT and its isomers. acs.orguu.nl The combination of retention time, drift time, accurate precursor ion mass, and fragmentation data provides an exceptionally high degree of confidence in compound identification. This powerful technique has enabled the discovery and structural elucidation of novel LNT isomers, such as trifucosyl-lacto-N-tetraose (TF-LNT) isomers, that were previously undetected. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for LNT Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of oligosaccharides, including LNT. It provides detailed information about the connectivity of atoms, the stereochemistry of glycosidic linkages, and the three-dimensional structure of the molecule in solution.

One-Dimensional 1H NMR Spectroscopy in LNT Analysis

One-dimensional (1D) proton (¹H) NMR spectroscopy is a fundamental NMR experiment used in the analysis of LNT. nih.govnih.gov The ¹H NMR spectrum provides a unique fingerprint of the molecule, with each proton in the structure giving rise to a signal at a specific chemical shift. The anomeric protons (H-1) of the monosaccharide residues are particularly informative, as their chemical shifts and coupling constants (J-couplings) can be used to determine the type of monosaccharide and the stereochemistry (α or β) of the glycosidic linkage. nih.gov

While a 1D ¹H NMR spectrum of a complex oligosaccharide like LNT can be crowded, it serves as a crucial first step in structural confirmation. researchgate.net Comparison of the spectrum to that of a known standard or to published data can confirm the identity of the compound. For complete and unambiguous assignment of all proton signals, more advanced two-dimensional (2D) NMR experiments are typically required.

Two-Dimensional ¹H-¹⁵N HSQC and HSQC-TOCSY NMR for N-Acetyl Sugar Linkages

The presence of the N-acetylglucosamine (GlcNAc) residue within the LNT structure offers a unique handle for specialized NMR experiments. nih.gov Two-dimensional (2D) heteronuclear correlation techniques, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and HSQC-Total Correlation Spectroscopy (HSQC-TOCSY), are particularly powerful for probing the environment of the N-acetyl group. nih.govprotein-nmr.org.uk

The ¹H-¹⁵N HSQC experiment correlates the proton of the amide group (-NH) directly to the ¹⁵N nucleus to which it is attached. libretexts.org This produces a single cross-peak for the GlcNAc residue in the 2D spectrum, with coordinates corresponding to the ¹H and ¹⁵N chemical shifts. protein-nmr.org.uk Since the natural abundance of ¹⁵N is low (about 0.4%), these experiments are typically performed on samples with ¹⁵N enrichment, although analysis at natural abundance is becoming more feasible with modern spectrometers. libretexts.org

Building upon the HSQC experiment, the ¹H-¹⁵N HSQC-TOCSY technique further extends the correlation. columbia.edu After the initial transfer of magnetization from the amide proton to the nitrogen, it is transferred back to the proton and then relayed along the entire spin system of the GlcNAc monosaccharide unit. columbia.edumsstate.edu This results in multiple correlation peaks in the 2D spectrum at the same ¹⁵N chemical shift, corresponding to the various protons within the GlcNAc ring. This method is invaluable for the unequivocal assignment of all the proton resonances belonging to the N-acetylated sugar, overcoming the severe signal overlap often present in simple one-dimensional ¹H NMR spectra. nih.govuu.nl

The chemical shifts of both the amide proton and the ¹⁵N nucleus are highly sensitive to their local electronic environment, which is influenced by the glycosidic linkage. nih.gov By analyzing the ¹H and ¹⁵N resonance assignments from these experiments, researchers can confirm the specific linkage pattern of the GlcNAc unit within the LNT molecule. researchgate.net

Application of NMR for Isomeric LNT Differentiation

A significant analytical challenge is the differentiation of LNT from its structural isomer, Lacto-N-neotetraose (LNnT). nih.gov Both are tetrasaccharides with the same monosaccharide composition (galactose, N-acetylglucosamine, galactose, and glucose). wikipedia.org The key difference lies in a single glycosidic linkage: LNT features a Galβ1-3GlcNAc linkage (a type 1 chain), while LNnT has a Galβ1-4GlcNAc linkage (a type 2 chain). nih.govwikipedia.org

NMR spectroscopy is exceptionally well-suited to distinguish these isomers. The difference in the linkage position alters the spatial arrangement and electronic environment of the nuclei near the linkage site, leading to distinct and measurable differences in their NMR chemical shifts. nih.gov

By overlaying the ¹H-¹⁵N HSQC or HSQC-TOCSY spectra of LNT and LNnT, the differences in the chemical shifts of the GlcNAc amide proton and nitrogen become apparent. researchgate.net These subtle but significant variations serve as a diagnostic fingerprint for each isomer, allowing for their unambiguous identification even in mixtures. nih.gov For instance, studies have shown that the ¹H and ¹⁵N chemical shifts of the GlcNAc moiety differ between LNT and LNnT, providing a clear basis for differentiation. nih.govresearchgate.net

The table below presents typical ¹H and ¹⁵N chemical shift data for the N-acetylglucosamine (GlcNAc) residue in LNT and its isomer LNnT, illustrating the basis for their differentiation via NMR.

| Compound | Monosaccharide Unit | Linkage Type | ¹H Chemical Shift (ppm) of Amide Proton | ¹⁵N Chemical Shift (ppm) of Amide Nitrogen |

| Lacto-N-tetraose (LNT) | GlcNAc | Galβ1-3 GlcNAc | ~7.8-8.0 | ~125-127 |

| Lacto-N-neotetraose (LNnT) | GlcNAc | Galβ1-4 GlcNAc | ~7.7-7.9 | ~124-126 |

| Note: Exact chemical shift values can vary slightly depending on experimental conditions such as solvent, pH, and temperature. The data reflects the principle of differentiation based on observable shifts. |

Challenges and Innovations in the Analytical Differentiation of LNT Isomers

Despite the power of techniques like NMR, the analytical differentiation of LNT isomers remains a complex task fraught with challenges, which in turn drives innovation in analytical chemistry.

Challenges:

High Structural Similarity: The fundamental challenge is that isomers like LNT and LNnT have identical masses and fragmentation patterns in mass spectrometry (MS), making their distinction by conventional MS difficult without chromatographic separation. biocompare.comnih.gov

Spectral Complexity: In NMR, the presence of multiple sugar units with similar structures leads to severe overlap of proton signals in a narrow spectral region (the "carbohydrate region"). nih.gov Furthermore, the existence of α and β anomers at the reducing end of the sugar doubles the number of signals, further complicating the spectra. nih.gov

Low Concentration in Natural Sources: LNT and other human milk oligosaccharides (HMOs) are present in complex biological matrices, often at low concentrations, requiring highly sensitive analytical methods and extensive sample preparation.

Destructive Nature of Some Techniques: While sensitive, some advanced MS methods that can differentiate isomers rely on fragmentation, which is a destructive process. nih.gov

Innovations:

Advanced NMR Pulse Sequences: The development of sophisticated 2D and 3D NMR experiments, such as the ¹H-¹⁵N HSQC-TOCSY, provides enhanced resolution to overcome signal overlap. nih.gov The observation of the ¹⁵N isotope, in particular, has brought a new perspective to the NMR characterization of N-containing glycans. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This innovative technique separates ions not just by their mass-to-charge ratio but also by their size, shape, and charge (collision cross-section). Since LNT and LNnT have different three-dimensional shapes due to their distinct glycosidic linkages, IM-MS can separate them in the gas phase, providing rapid differentiation. nih.govbiocompare.com

Advanced Chromatographic Methods: The development of new high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) stationary phases with unique selectivities has improved the chromatographic separation of oligosaccharide isomers. nih.govmdpi.com Techniques like turbulent-flow chromatography are also being explored for faster analysis from complex matrices. mdpi.com

Hyphenated and Automated Systems: The on-line coupling of advanced separation techniques (like HPLC or CE) with high-resolution mass spectrometry or NMR spectroscopy provides a powerful, automated workflow for the separation and identification of isomers from complex samples. mdpi.com

Computational and Machine Learning Approaches: New statistical and machine learning frameworks are being developed to find subtle but significant differences in complex analytical data (e.g., tandem mass spectra), allowing for more confident isomer identification. nih.govnih.gov

These ongoing innovations are crucial for expanding the range of reliable analytical methods applicable to the challenging field of carbohydrate analysis, facilitating research into the biological roles of specific oligosaccharides like Lacto-N-tetraose. researchgate.net

Biosynthetic Pathways and Engineering Strategies for Lacto-N-tetraose Production

Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that serves as a core structure for more complex fucosylated and sialylated derivatives. nih.gov Its importance for infant health has driven significant research into developing efficient and scalable production methods, moving beyond challenging chemical syntheses. nih.gov Biotechnological approaches, including enzymatic synthesis and whole-cell fermentation, have emerged as promising alternatives. nih.gov

Biosynthetic Pathways and Engineering Strategies for Lacto N Tetraose Production

Enzymatic Synthesis Approaches for LNT

Enzymatic synthesis offers high specificity and regioselectivity for constructing complex oligosaccharides like LNT, avoiding the extensive protection and deprotection steps required in chemical synthesis. researchgate.net Two main classes of enzymes, glycosyltransferases and glycosidases, are employed for this purpose.

Glycosyltransferase-Mediated Transglycosylation for LNT Formation

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor to an acceptor molecule. frontiersin.org The synthesis of LNT from lactose (B1674315) requires a two-step glycosylation process. The first step involves the transfer of N-acetylglucosamine (GlcNAc) to lactose to form lacto-N-triose II (LNT-II), followed by the addition of a galactose (Gal) residue to complete the LNT structure. researchgate.net

The key enzymes in this pathway are:

β-1,3-N-acetylglucosaminyltransferase (LgtA): This enzyme, often sourced from Neisseria meningitidis, transfers a GlcNAc residue from the donor UDP-GlcNAc to the C3 position of the glucose unit in lactose. researchgate.netsemanticscholar.org

β-1,3-galactosyltransferase (WbgO or similar): An enzyme such as WbgO from Escherichia coli then transfers a galactose residue from the donor UDP-Gal to the C3 position of the newly added GlcNAc, forming the complete LNT tetrasaccharide. researchgate.netsemanticscholar.org

This sequential enzymatic process has been demonstrated to be highly efficient, with reports of an 87% yield for the initial LNT-II formation and a subsequent 87% yield for the conversion to benzyl-LNT in a lab-scale synthesis. semanticscholar.org

Glycosidase-Catalyzed Transglycosylation in LNT Synthesis

Glycoside hydrolases (GHs) or glycosidases naturally catalyze the breakdown of glycosidic bonds. However, under specific conditions, the reaction equilibrium can be shifted to favor synthesis through a process called transglycosylation. mdpi.com This approach is attractive because it can utilize cheaper and more stable donor substrates than the nucleotide sugars required by glycosyltransferases. semanticscholar.org

The primary challenge with glycosidase-catalyzed synthesis is the competing hydrolytic activity of the enzyme, which can break down both the donor substrate and the desired product, leading to low yields. mdpi.comresearchgate.net For LNT synthesis, research has focused on enzymes from the GH20 family, such as lacto-N-biosidase (LnbB) from the gut bacterium Bifidobacterium bifidum. semanticscholar.orgresearchgate.net While the wild-type LnbB enzyme exhibits negligible transglycosylation activity, resulting in LNT yields of less than 1%, protein engineering has been successfully used to enhance its synthetic capabilities. researchgate.net By mutating key amino acid residues in the enzyme's active site, the ratio of transglycosylation to hydrolysis can be significantly improved. semanticscholar.org

| Enzyme Variant | Description | Reported LNT Yield |

| Wild-type LnbB | The naturally occurring enzyme from B. bifidum. | < 1% |

| W394F LnbB | A mutant where Tryptophan at position 394 is replaced with Phenylalanine. | 32% |

| W394A LnbB | A mutant where Tryptophan at position 394 is replaced with Alanine. | 16.6% |

| Data sourced from references semanticscholar.orgresearchgate.net. |

Exploration of Novel Glycosyltransferases for LNT Biosynthesis

The efficiency of LNT synthesis is highly dependent on the specific activity and stability of the glycosyltransferases used. Consequently, researchers are exploring enzymes from various microbial sources to identify candidates with superior properties. While the LgtA from N. meningitidis and WbgO from E. coli are commonly used, other effective enzymes have been identified. researchgate.net

For instance, a β-1,3-galactosyltransferase (SewbdO) from Salmonella enterica has been successfully utilized in metabolically engineered E. coli for high-level LNT production. acs.orgnih.gov Similarly, a β-1,3-galactosyltransferase from Patescibacteria ferrooxidans has been employed to achieve high LNT productivity in fed-batch cultivation. acs.org The exploration of this enzymatic diversity is crucial for optimizing production processes, potentially leading to higher yields and more robust industrial applications.

One-Pot Multienzyme (OPME) Strategies for LNT Production

One-pot multienzyme (OPME) systems combine all necessary enzymes and substrates in a single reaction vessel, creating an enzymatic cascade that mimics natural biosynthetic pathways. rsc.org This strategy improves efficiency by eliminating the need to isolate intermediates and reducing process time and cost. semanticscholar.org

For LNT synthesis, an OPME system would typically include the two required glycosyltransferases (e.g., LgtA and WbgO), the acceptor substrate (lactose), and the sugar nucleotide donors (UDP-GlcNAc and UDP-Gal). semanticscholar.org To make the process more cost-effective, OPME systems often incorporate additional enzymes that regenerate the expensive sugar nucleotide donors from less expensive precursors. rsc.org A sequential OPME strategy has been successfully reported for the synthesis of LNT, demonstrating the feasibility of this integrated approach for producing complex oligosaccharides. semanticscholar.org

Whole-Cell Biotransformation and Microbial Fermentation for LNT Synthesis

Whole-cell biotransformation utilizes genetically engineered microorganisms as cellular factories to produce target molecules like LNT from simple carbon sources. researchgate.netnih.gov This approach integrates the synthesis of precursor molecules and the enzymatic conversion steps within a single organism, often leading to higher product titers than in vitro enzymatic systems. Escherichia coli is the most commonly engineered microbe for this purpose due to its well-understood genetics and rapid growth. nih.govnih.gov

Metabolic Engineering of Escherichia coli for High-Level LNT Biosynthesis

To achieve high-titer LNT production, E. coli is extensively modified through metabolic engineering. The core strategy involves introducing the heterologous genes for LNT synthesis and optimizing the host cell's metabolism to channel precursors towards the product pathway. nih.gov

Key metabolic engineering strategies include:

Introduction of the LNT Biosynthesis Pathway: The genes encoding a β-1,3-N-acetylglucosaminyltransferase (like lgtA) and a β-1,3-galactosyltransferase (like wbgO or SewbdO) are introduced into the E. coli genome or on plasmids. researchgate.netnih.govnih.gov

Enhancement of Precursor Supply: The intracellular pools of the sugar nucleotide donors UDP-GlcNAc and UDP-Gal are critical for high yields. The UDP-Gal pathway is often enhanced by overexpressing native E. coli genes such as galE, galT, and galK. nih.gov

Elimination of Competing Pathways: To prevent the diversion of key precursors to other metabolic pathways, specific genes are deleted. A common target is the ugd gene, which encodes UDP-glucose dehydrogenase. acs.orgnih.gov Deleting this gene prevents the conversion of UDP-glucose to UDP-glucuronic acid, thereby increasing the availability of UDP-glucose for the synthesis of UDP-Gal. nih.govnih.gov Other deleted genes to block competing pathways include ushA, agp, wcaJ, and otsA. acs.orgnih.gov

Optimization of Gene Expression: The expression levels of the pathway genes are carefully balanced to maximize product formation and minimize metabolic burden on the host cell. acs.orgnih.gov

Through these systematic engineering efforts, researchers have achieved significant LNT titers in fed-batch fermentations.

| Engineered Strain | Key Genetic Modifications | LNT Titer (g/L) | Productivity (g/L/h) |

| Engineered E. coli BL21(DE3) | Introduction of lgtA & wbgO; Overexpression of galE-galT-galK; Deletion of ugd. | 31.56 | Not Reported |

| Optimized E. coli BL21 star (DE3) | Introduction of lgtA & SewbdO; Deletion of ugd, ushA, agp, wcaJ, otsA, wcaC. | 48.41 | 0.73 |

| Data sourced from references acs.orgnih.govnih.gov. |

These strategies have successfully established E. coli as a robust platform for the industrial-scale production of LNT, paving the way for its inclusion in infant formulas and other nutritional products. acs.orgnih.gov

Optimization of Gene Expression and Enzyme Activity in LNT Producing Strains

The efficient microbial synthesis of LNT is highly dependent on the optimal expression and activity of key glycosyltransferases. The core biosynthetic pathway in engineered microbes typically involves two key enzymes: a β-1,3-N-acetylglucosaminyltransferase (such as LgtA from Neisseria meningitidis) and a β-1,3-galactosyltransferase (like WbgO from Escherichia coli O55:H7). researchgate.net Researchers have employed various strategies to fine-tune the expression of the genes encoding these enzymes to maximize LNT titers.

One critical aspect is balancing the expression levels of the glycosyltransferases to prevent the accumulation of intermediate products and minimize the metabolic burden on the host cell. For instance, in Bacillus subtilis, fine-tuning the expression level of LgtB (a β-1,4-galactosyltransferase involved in the related LNnT synthesis) was crucial to reduce growth inhibition and increase the final product titer from 0.61 g/L to 1.31 g/L. nih.gov

| Strain | Key Enzymes | Optimization Strategy | LNT/LNnT Titer | Reference |

| Bacillus subtilis | LgtA, LgtB | Fine-tuning LgtB expression | 1.31 g/L (LNnT) | nih.gov |

| Escherichia coli | LgtA, WbgO, GalE, GalT, GalK | Two-plasmid overexpression system | 3.42 g/L (LNT) | nih.gov |

| Escherichia coli | LgtA, WbgO | Chromosomal integration | 219.1 mg/L (LNT) | nih.gov |

This table presents selected data on the optimization of gene expression for LNT and LNnT production in different microbial hosts.

Strategies for Blocking Competitive Pathways in LNT Microbial Production

To maximize the carbon flux towards LNT synthesis, it is essential to block or downregulate competing metabolic pathways that drain the precursor pools. The key precursors for LNT biosynthesis are UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal). Several metabolic pathways compete for these essential molecules.

In E. coli, a common strategy involves the deletion of genes that divert UDP-Gal into other pathways. For example, the inactivation of the ugd gene, which encodes UDP-glucose 6-dehydrogenase, prevents the conversion of UDP-glucose to UDP-glucuronic acid, thereby increasing the availability of the precursor for UDP-Gal. nih.gov This single gene knockout was shown to increase LNT production in a shake-flask cultivation from 3.42 g/L to 4.14 g/L. nih.gov Other target genes for deletion include those involved in colanic acid biosynthesis (wcaJ) and the synthesis of other nucleotide sugars. researchgate.net

Similarly, pathways competing for UDP-GlcNAc can be targeted. By knocking out genes involved in the degradation or alternative utilization of this precursor, the metabolic flux can be more efficiently channeled towards LNT production. A systematic approach to identifying and eliminating such metabolic sinks is crucial for achieving high-titer production of LNT in microbial hosts.

| Host Strain | Deleted Gene(s) | Effect on LNT/LNnT Production | Reference |

| Escherichia coli | ugd | Increased LNT production from 3.42 g/L to 4.14 g/L | nih.gov |

| Escherichia coli | ugd, ushA, agp, wcaJ, otsA, wcaC | Blocked competition in the UDP-galactose synthesis pathway | researchgate.net |

This table illustrates strategies for blocking competitive pathways to enhance LNT and LNnT synthesis.

Engineering UDP-Sugar Precursor Supply for LNT Biosynthesis

A robust and balanced supply of the nucleotide sugar precursors, UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc), is paramount for efficient LNT biosynthesis. Metabolic engineering efforts have focused on augmenting the intracellular pools of these crucial substrates.

The biosynthesis of UDP-Gal in E. coli originates from glucose-1-phosphate. Overexpression of the genes in the galactose salvage pathway, namely galE (UDP-glucose 4-epimerase), galT (galactose-1-phosphate uridylyltransferase), and galK (galactokinase), has been shown to significantly boost LNT production. nih.gov In one study, co-expressing these genes along with the core LNT synthesis enzymes in a two-plasmid system resulted in a 14.55-fold increase in the LNT titer compared to the starting strain. nih.gov Modular pathway engineering, where the biosynthetic pathway is divided into distinct modules for precursor supply, has also proven effective. In B. subtilis, strengthening the UDP-Gal and UDP-GlcNAc supply modules led to an improved LNnT titer of 1.95 g/L. nih.gov

The UDP-GlcNAc biosynthetic pathway, which starts from fructose-6-phosphate, can also be engineered. This involves the overexpression of key enzymes such as glucosamine-6-phosphate synthase (glmS), phosphoglucosamine mutase (glmM), and N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (glmU). nih.gov By systematically enhancing the expression of these pathway genes, the availability of UDP-GlcNAc can be increased, thereby pushing the equilibrium towards higher LNT yields.

| Engineered Pathway | Overexpressed Genes | Host Organism | Impact on Production | Reference |

| UDP-Galactose Supply | galE, galT, galK | Escherichia coli | 14.55-fold increase in LNT titer | nih.gov |

| UDP-Gal & UDP-GlcNAc Modules | Positive-acting enzymes in both pathways | Bacillus subtilis | LNnT titer improved to 1.95 g/L | nih.gov |

| UDP-Glucose Synthesis | Phosphoglucomutase, UDP-glucose pyrophosphorylase | Escherichia coli | 8-fold increase in carbon flux to UDP-glucose | nih.gov |

This table summarizes metabolic engineering strategies to enhance the supply of UDP-sugar precursors for oligosaccharide synthesis.

Chemoenzymatic Synthesis Methodologies for LNT

Chemoenzymatic synthesis combines the advantages of chemical synthesis for the efficient construction of core structures with the high specificity and selectivity of enzymatic reactions for subsequent glycosylation steps. This hybrid approach offers a powerful and flexible platform for the production of complex oligosaccharides like LNT.

A common chemoenzymatic strategy for LNT synthesis involves the chemical synthesis of a lactose-containing acceptor molecule, which is then elongated using specific glycosyltransferases. nih.gov This approach, sometimes referred to as core synthesis/enzymatic extension (CSEE), allows for the rapid generation of a variety of HMOs from a limited number of chemically synthesized core structures. nih.gov

One-pot multienzyme (OPME) systems are a particularly efficient chemoenzymatic method. rsc.orgresearchgate.net In an OPME setup, multiple enzymes, including those for sugar nucleotide regeneration and glycosyltransferases, are combined in a single reaction vessel. This allows for the synthesis of complex oligosaccharides from simple monosaccharides in a sequential and highly efficient manner, minimizing the need for purification of intermediates. rsc.orgresearchgate.net

The scalability of chemoenzymatic processes is a key consideration for the industrial production of LNT. The development of robust and reusable enzyme preparations is crucial for cost-effective large-scale synthesis. Immobilization of enzymes on solid supports is one approach to enhance their stability and facilitate their recovery and reuse.

Automated synthesis platforms are also being developed to streamline the chemoenzymatic production of HMOs. rsc.org These systems can integrate sequential enzymatic reactions with purification steps, reducing manual labor and improving reproducibility. For example, a method integrating magnetic bead-based manipulation and modular chemoenzymatic synthesis on a digital microfluidics platform has been successfully used for the synthesis of several HMOs with high yields. rsc.org Such technological advancements are paving the way for the large-scale and cost-effective chemoenzymatic production of LNT and other complex HMOs.

Synthetic Biology Innovations in LNT Production Systems

Synthetic biology offers a powerful toolkit for the rational design and optimization of microbial strains for LNT production. This field integrates principles from engineering, molecular biology, and computer science to create novel biological parts, devices, and systems.

The development of synthetic genetic circuits allows for dynamic control over gene expression, enabling the optimization of metabolic pathways in response to changing cellular conditions. For example, biosensors can be engineered to detect the accumulation of intermediate metabolites and trigger a corresponding change in the expression of pathway enzymes to maintain metabolic balance.

Combinatorial optimization strategies, which involve the rapid assembly and testing of large libraries of genetic variants (e.g., different promoters, RBSs, and enzyme homologs), are being used to explore a vast design space and identify optimal pathway configurations. nih.gov Advanced genome editing tools, such as CRISPR-Cas9, facilitate the rapid and precise modification of microbial genomes, enabling the efficient implementation of these design strategies. nih.gov

Cell-free biosynthesis is another emerging area of synthetic biology with potential for LNT production. mdpi.com In a cell-free system, the biosynthetic machinery of the cell is used without the constraints of maintaining cell viability. This can allow for higher product titers and simplifies downstream processing. As our understanding of metabolic networks grows and new synthetic biology tools are developed, we can expect to see even more sophisticated and efficient systems for the production of LNT and other valuable bioproducts.

Construction of Synthetic Operons for LNT Pathways

The de novo synthesis of LNT in microbial hosts, such as Escherichia coli, necessitates the coordinated expression of multiple enzymes. A common and effective strategy to achieve this is the construction of synthetic operons. ethz.ch An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter, allowing them to be transcribed together into a single mRNA molecule. ethz.ch This ensures that all the necessary enzymes for the pathway are produced simultaneously and in a controlled manner.

For LNT synthesis, a synthetic pathway can be constructed by co-expressing key enzymes. For instance, the pathway for the related compound lacto-N-neotetraose (LNnT) in Bacillus subtilis was established by co-expressing lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactosyltransferase (LgtB). nih.govnih.gov A similar approach is used for LNT, where the pathway involves the sequential addition of N-acetylglucosamine (GlcNAc) and galactose to lactose.

The design of a synthetic operon involves several critical considerations:

Promoter Selection: The choice of promoter dictates the level and timing of gene expression. Inducible promoters, such as the T7 promoter regulated by a lac operator, are often used to allow for controlled expression of the pathway genes, which can be triggered by an inducer like IPTG. ethz.ch

Ribosome Binding Sites (RBS): The strength of the RBS preceding each gene is a key determinant of translation initiation frequency. Tuning RBS strength is a common method for optimizing the relative expression levels of different enzymes within the operon to prevent the accumulation of intermediate metabolites and maximize the final product yield. ethz.ch

By assembling the genes encoding the necessary glycosyltransferases into a synthetic operon, researchers can create a streamlined and efficient pathway for LNT production in a microbial host. For example, a high-yield LNT-producing E. coli strain was developed through the chromosomal integration of three key enzymes: β-1,3-N-acetylglucosaminyltransferase (lgtA), β-1,3-galactosyltransferase (wbdO), and UDP-galactose-4-epimerase (galE). acs.org

Modular Genetic Element Design for Enhanced LNT Production

Key modules in the LNT biosynthetic pathway include the supply of precursor molecules, specifically UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal). nih.govnih.gov

UDP-GlcNAc Supply Module: This module can be enhanced by overexpressing genes involved in its synthesis, such as glmS, glmM, and glmU, and deleting genes for competing pathways, like nagBA and nagBB. nih.gov

UDP-Galactose Supply Module: Similarly, the availability of UDP-Gal can be increased by overexpressing genes like pgcA, gtaB, and galE, while potentially knocking out genes like tuaD that divert precursors. nih.gov

Fine-tuning the expression levels of the core synthesis enzymes is also a critical aspect of modular design. For the production of LNnT, for example, optimizing the expression of LgtB was found to reduce growth inhibition and increase the final titer. nih.govgenscript.com By systematically strengthening the precursor supply pathways and balancing the expression of the core enzymes, researchers have successfully improved the production of these complex oligosaccharides. nih.gov This modular approach allows for a more systematic and predictable optimization process, leading to higher yields and more robust production strains.

Table 1: Genetic Modifications for Modular Engineering of LNnT Precursor Pathways in B. subtilis

| Module | Target Gene(s) | Modification Strategy | Desired Outcome | Reference |

| UDP-GlcNAc | pgi, glmS, glmM | Combinatorial Overexpression | Increased UDP-GlcNAc pool | nih.gov |

| nagBA, nagBB | Co-deletion | Prevent UDP-GlcNAc degradation | nih.gov | |

| UDP-Galactose | pgcA, gtaB, galE | Overexpression | Increased UDP-Galactose pool | nih.gov |

| tuaD | Knockout | Prevent UDP-Galactose consumption | nih.gov |

Discovery and Characterization of Novel Enzymes via Metagenomics for LNT Synthesis

The efficiency of the LNT biosynthetic pathway is heavily dependent on the catalytic properties of the enzymes used, particularly the glycosyltransferases that form the specific glycosidic linkages. wikipedia.org While many such enzymes have been identified from cultured microorganisms, the vast majority of microbial diversity remains uncultured and represents an untapped reservoir of novel biocatalysts. frontiersin.org Metagenomics, the study of genetic material recovered directly from environmental samples, provides a powerful tool for accessing this genetic diversity and discovering new enzymes. frontiersin.orgrsc.org

The process of metagenomic enzyme discovery typically involves the following steps:

Sample Collection: Environmental samples from diverse habitats, such as soil or the gut microbiome, are collected. researchgate.net

DNA Extraction: Total DNA is extracted from the microbial community within the sample.

Library Construction and Screening: The extracted DNA is used to construct a metagenomic library. This library can then be screened for enzymatic activity of interest. frontiersin.org This can be done through function-based screening, where clones are tested for their ability to perform a specific reaction, or sequence-based screening, which uses homology searches to identify genes similar to known enzymes. ilri.org

Characterization: Once a promising candidate enzyme is identified, it is expressed, purified, and characterized to determine its substrate specificity, optimal reaction conditions, and kinetic parameters.

This approach has been successfully used to identify novel enzymes for oligosaccharide synthesis. For example, a novel β-N-acetylhexosaminidase from Tyzzerella nexilis was identified and used for the efficient synthesis of lacto-N-triose II, a precursor for LNnT. nih.gov Similarly, a novel LNT-generating β-1,3-galactosyltransferase was identified from Pseudogulbenkiania ferrooxidans. researchgate.net

By exploring diverse environments, metagenomics offers the potential to discover enzymes with superior characteristics for LNT synthesis, such as higher activity, better stability, or altered substrate specificity, which can be instrumental in developing economically viable industrial production processes.

Lacto N Tetraose Interactions with Host Microbiome and Immune System in Preclinical Models

Modulation of Gut Microbiota Composition and Activity by LNT

LNT plays a crucial role as a prebiotic, selectively fostering the growth of beneficial bacteria and influencing the metabolic environment of the gut. layerorigin.com In vitro studies using various models have consistently demonstrated its ability to modulate the gut microbiota.

LNT exhibits a potent and selective prebiotic effect, particularly on species of the Bifidobacterium genus, which are key commensals in the infant gut. layerorigin.com Research has shown that LNT specifically promotes the growth of Bifidobacterium longum subsp. infantis. layerorigin.comwikipedia.org This specificity is attributed to the unique enzymatic machinery possessed by these bacteria. wikipedia.org B. infantis contains type I chain lacto-N-biosidases capable of cleaving LNT into metabolizable components like lacto-N-biose and lactose (B1674315). wikipedia.org

Other bifidobacterial species also benefit from LNT. In vitro studies have demonstrated that LNT enhances the growth of Bifidobacterium bifidum, B. breve, and B. longum, which are predominant species in the intestines of breast-fed infants. nih.govnih.gov This selective fermentation confers a significant growth advantage to these beneficial microbes. wikipedia.org

Table 1: Prebiotic Effects of LNT on Bifidobacterium Strains (In Vitro)

| Bifidobacterium Strain | Observed Effect | Reference |

|---|---|---|

| B. longum subsp. infantis | Specific and enhanced growth promotion. | layerorigin.comwikipedia.org |

| B. bifidum | Enhanced growth. | nih.gov |

| B. breve | Enhanced growth. | nih.govnih.gov |

The prebiotic activity of LNT is rooted in its function as a selective carbon source. wikipedia.org While humans lack the enzymes to digest HMOs, certain gut bacteria have evolved specific pathways to utilize them for energy. wikipedia.org Bifidobacterium longum subsp. infantis, in particular, can transport LNT across its cell membrane using ABC transporters and then hydrolyze it into constituent monosaccharides with intracellular glycosyl hydrolases. nih.gov These monosaccharides then enter the central fermentative "bifid shunt" pathway for ATP production. wikipedia.orgnih.gov

This metabolic capability makes LNT a non-competitive food source for B. infantis, as many other enteric bacteria lack the required proteins to degrade it. wikipedia.org This selective utilization allows Bifidobacterium to thrive and dominate in the infant gut environment. layerorigin.comnih.gov Studies have shown that while B. infantis can utilize a wide range of HMOs, other species like B. breve and B. longum subsp. longum may only consume LNT. nih.gov

The fermentation of indigestible carbohydrates like LNT by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial metabolic products for host health. mdpi.comnih.gov In vitro fermentation of LNT by infant fecal microbiota results in a significant increase in total SCFAs. mdpi.com

Specifically, the metabolism of LNT by Bifidobacterium strains predominantly yields acetic acid. nih.govmdpi.com One in vitro study using infant fecal inocula dominated by B. infantis showed that fermentation of LNT led to significantly higher levels of acetic acid, with minimal production of propionic and butyric acid. mdpi.com This shift in the metabolic output, particularly the high acetate (B1210297) production, is a characteristic outcome of LNT utilization by B. infantis. nih.gov

Table 2: SCFA Production from In Vitro LNT Fermentation

| SCFA | Production Level | Dominant Producing Bacteria (in preclinical models) | Reference |

|---|---|---|---|

| Acetic Acid | Significantly increased | Bifidobacterium longum subsp. infantis | nih.govmdpi.com |

| Propionic Acid | Minimal to no change | Not significantly produced | mdpi.com |

When introduced to a complex microbial community in in vitro batch culture systems using fecal inocula, LNT induces significant shifts in the microbiota's composition and distribution. mdpi.com While the dominant bacterial genera may remain the same, their relative abundances can change substantially. mdpi.com

Consistent with its effects on pure cultures, LNT fermentation in mixed fecal cultures leads to a notable increase in the relative abundance of beneficial bacteria, particularly Bifidobacterium. mdpi.comnih.gov Conversely, a decrease in potentially harmful bacteria, such as those from the Enterobacteriaceae family, is often observed. escholarship.org A study utilizing a complex mixture of six HMOs, including LNT, demonstrated this bifidogenic potential and also specifically enriched for beneficial butyrate-producers. mdpi.com These findings underscore that the initial composition of the gut microbiota is a crucial factor in determining the specific outcomes of LNT fermentation. mdpi.comresearchgate.net

Immunomodulatory Mechanisms of LNT in Cellular and Preclinical Models

Beyond its prebiotic role, LNT and other HMOs are known to directly interact with the host's immune system, contributing to immune maturation and tolerance. layerorigin.com These effects are mediated through interactions with various immune cells.

Preclinical research indicates that HMOs can directly modulate the function of key immune cells like dendritic cells (DCs) and macrophages. nih.gov While much of the research has been conducted with HMO mixtures or other specific HMO structures, it provides a framework for understanding the potential mechanisms of LNT.

HMOs can interact with pattern recognition receptors, such as Toll-like receptors (TLRs) and C-type lectin receptors like DC-SIGN, expressed on the surface of immune cells. nih.govnih.gov In one study, a mixture of HMOs was shown to induce a semi-mature, tolerogenic phenotype in human monocyte-derived DCs. nih.govresearcher.life These DCs showed elevated production of regulatory cytokines like IL-10 and IL-27, and they promoted the generation of regulatory T cells (Tregs). nih.govnih.gov Furthermore, the HMO mixture could limit the inflammatory response induced by lipopolysaccharide (LPS), a potent bacterial endotoxin. nih.govnih.gov

Another in vitro model using a co-culture of intestinal epithelial cells and THP-1 macrophages found that a blend of HMOs including LNT's isomer, lacto-N-neotetraose (LNnT), resulted in decreased levels of pro-inflammatory cytokines. mdpi.com These direct interactions suggest that LNT, as a key component of the HMO family, likely contributes to educating the neonatal immune system, helping to establish tolerance and prevent excessive inflammation in the gut. nih.gov

LNT Modulation of Toll-Like Receptor (TLR) Signaling Pathways

Lacto-N-tetraose (LNT) and its derivatives have been shown in preclinical models to interact with and modulate Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. rug.nlnih.gov The nature of this modulation, whether activating or inhibitory, appears to be highly dependent on the specific structure of the oligosaccharide. researchgate.net

A significant focus of research has been on Lacto-N-triose (LNT2), an acid hydrolysate of LNT that can be formed in the gastrointestinal tract. researchgate.netnih.gov In studies using human macrophage-like THP-1 cells and human embryonic kidney (HEK) cells expressing specific TLRs, LNT2 demonstrated a potent and broad-spectrum activating effect. It was found to activate all tested TLRs (TLR2, 3, 4, 5, 7, 8, and 9) in a dose-dependent manner. rug.nlresearchgate.net This broad activation by LNT2 is distinct when compared to other human milk oligosaccharides (HMOs), which showed more selective or even inhibitory effects. rug.nlresearchgate.net For instance, while LNT2 activated TLRs, other HMOs such as 2'-fucosyllactose (B36931) (2'-FL), 6'-sialyllactose (B25220) (6'-SL), and Lacto-N-neotetraose (LNnT) were found to inhibit TLR5 and TLR7. rug.nl

The mechanism behind the strong agonistic activity of LNT2 is thought to be linked to its unique structure, specifically the terminal N-acetylglucosamine residue, which may bind to the leucine-rich repeats characteristic of TLRs. researchgate.net This TLR activation subsequently triggers downstream signaling cascades, primarily through the NF-κB pathway, leading to immunomodulatory outcomes such as cytokine production. rug.nlresearchgate.net In contrast to its potent derivative LNT2, LNT itself did not significantly alter inflammatory responses in some models, such as in fetal intestinal epithelial cells, highlighting the subtle structural differences that dictate immunological activity. nih.gov

| Oligosaccharide | Effect on TLR2 | Effect on TLR3 | Effect on TLR4 | Effect on TLR5 | Effect on TLR7 | Effect on TLR8 | Effect on TLR9 |

|---|---|---|---|---|---|---|---|

| LNT2 (LNT derivative) | Activation | Activation | Activation | Activation | Activation | Activation | Activation |

| 2'-fucosyllactose (2'-FL) | No significant effect | No significant effect | No significant effect | Inhibition | Inhibition | No significant effect | No significant effect |

| 6'-sialyllactose (6'-SL) | No significant effect | No significant effect | No significant effect | Inhibition | Inhibition | Synergistic Activation* | No significant effect |

| Lacto-N-neotetraose (LNnT) | No significant effect | No significant effect | No significant effect | Inhibition | Inhibition | No significant effect | No significant effect |

*Synergistic effect on ssRNA40-induced TLR8 activation.

Influence of LNT on Pro-inflammatory and Anti-inflammatory Cytokine Secretion

The modulation of TLR signaling by Lacto-N-tetraose and its derivatives directly translates to a downstream influence on the production and secretion of cytokines, key signaling molecules that orchestrate immune responses. frieslandcampinainstitute.com Preclinical studies have demonstrated that LNT can modulate the balance between pro-inflammatory and anti-inflammatory cytokine profiles.

In a murine model of influenza virus infection, administration of LNT led to a significant decrease in the levels of several pro-inflammatory and Th2-associated cytokines in both serum and lung tissue. researchgate.net Specifically, LNT treatment reduced the concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.net It also lowered the levels of Interleukin-4 (IL-4) and Interleukin-5 (IL-5). researchgate.net Concurrently, LNT treatment was observed to increase the level of Interferon-gamma (IFN-γ), a key cytokine associated with a Th1-type antiviral response. researchgate.net

In vitro studies focusing on LNT's derivative, LNT2, have corroborated these immunomodulatory effects. In a culture of THP-1 macrophages, LNT2 was shown to induce the production of both the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net The induction of these cytokines was dependent on the NF-κB signaling pathway, a central regulator of inflammatory responses. rug.nlresearchgate.net The ability of LNT and its metabolites to stimulate both pro- and anti-inflammatory cytokines suggests a role in balancing and regulating immune responses rather than simply suppressing or activating them.

| Cytokine | Classification | Observed Effect of LNT |

|---|---|---|

| TNF-α | Pro-inflammatory | Decreased |

| IL-1β | Pro-inflammatory | Decreased |

| IL-6 | Pro-inflammatory | Decreased |

| IL-4 | Th2 / Anti-inflammatory | Decreased |

| IL-5 | Th2 | Decreased |

| IFN-γ | Th1 / Pro-inflammatory | Increased |

| IL-10 | Anti-inflammatory | Increased (by LNT2 in vitro) researchgate.net |

Structure-Dependent Immunomodulatory Effects of LNT and its Derivatives

The immunomodulatory activities of human milk oligosaccharides, including LNT, are not uniform but are highly dependent on their specific molecular structures. rug.nlresearchgate.net Minor variations in glycosidic linkages, monosaccharide composition, or the presence of functional groups like fucose or sialic acid can lead to significantly different interactions with host immune cells and receptors. nih.gov

The case of LNT and its acid hydrolysate, LNT2, provides a clear example of this structure-function relationship. researchgate.net While LNT itself showed minimal effect on inflammatory responses in TNF-α-stimulated fetal intestinal epithelial cells, its derivative LNT2, which lacks the terminal galactose-glucose disaccharide, was shown to be a potent activator of multiple TLRs and a strong inducer of cytokines like TNF-α and IL-10. rug.nlnih.gov This functional difference is attributed to the terminal N-acetylglucosamine in LNT2, which appears to be a key motif for interaction with TLRs. researchgate.net

Comparative studies involving a range of HMOs further underscore this principle. For instance, in one study, the HMOs 3-fucosyllactose (B594375) (3-FL) and Lacto-N-neotetraose (LNnT) were found to attenuate TNF-α induced inflammation in intestinal epithelial cells, whereas LNT, 2'-fucosyllactose (2'-FL), and 6'-sialyllactose (6'-SL) did not have the same effect. nih.gov This demonstrates that even among closely related tetrasaccharides like LNT and LNnT, which differ only in a single glycosidic linkage (β1-3 vs. β1-4), the resulting immunological impact can be distinct. researchgate.net These findings collectively establish that the immunomodulatory effects of LNT and its derivatives are not a general property of oligosaccharides but are dictated by precise structural features that determine their ability to bind to specific immune receptors and trigger downstream signaling pathways. researchgate.netnih.gov

Lnt S Role in Intestinal Epithelial Physiology in in Vitro Models

Impact of LNT on Intestinal Epithelial Barrier Integrity and Maturation

The intestinal epithelial barrier is a critical line of defense, and its integrity is paramount for preventing the translocation of harmful substances from the gut lumen into the bloodstream. LNT has been shown to positively influence the integrity and maturation of this barrier in various in vitro settings.

LNT Effects on Transepithelial Electrical Resistance (TEER)

Transepithelial Electrical Resistance (TEER) is a key indicator of the integrity of the tight junctions between epithelial cells, which form the primary physical barrier. An increase in TEER is indicative of a less permeable and more robust epithelial barrier. In vitro studies utilizing co-cultures of Caco-2 and HT29-MTX cells, which mimic the intestinal epithelium, have demonstrated that a blend of human milk oligosaccharides (HMOs), including LNT, can dose-dependently increase TEER values. This suggests that LNT contributes to the tightening of the epithelial barrier under normal conditions. Furthermore, this HMO blend was shown to limit the decrease in TEER induced by inflammatory cytokines, indicating a protective effect on barrier function during inflammation.

LNT Influence on Epithelial Permeability to Macromolecules